N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a phenylallyl group, and a benzenesulfonamide group, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the phenylallyl group through an aldol condensation reaction, followed by the introduction of the hydroxy group via a hydroxylation reaction. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. These reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylallyl group can be reduced to form a saturated alkyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl groups.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenylallyl group can interact with hydrophobic pockets in proteins, affecting their function. The benzenesulfonamide group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-HYDROXY-3-(1-OXO-2-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE
- N-[4-HYDROXY-3-(1-OXO-3-PHENYLPROPYL)PHENYL]BENZENESULFONAMIDE
- N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]TOLUENESULFONAMIDE
Uniqueness
N-[4-HYDROXY-3-(1-OXO-3-PHENYLALLYL)PHENYL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94094-59-4 |
---|---|
Molecular Formula |
C21H17NO4S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17NO4S/c23-20(13-11-16-7-3-1-4-8-16)19-15-17(12-14-21(19)24)22-27(25,26)18-9-5-2-6-10-18/h1-15,22,24H/b13-11+ |
InChI Key |
WAGPHWCQZLAVCA-ACCUITESSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.